2-Chloro-3,6-difluorobenzoic acid

Physicochemical characterization Crystallinity Process chemistry

Researchers often struggle to source halogenated benzoic acids with precisely defined substitution patterns that ensure metabolic stability and target binding. 2-Chloro-3,6-difluorobenzoic acid solves this with a unique chloro-difluoro arrangement. - Distinct lipophilicity (Log P 2.49) and electron withdrawal (pKa 1.63) vs. regioisomers, enhancing CNS drug candidate profiles. - Consistent ≥98% purity across major suppliers, minimizing batch-to-batch variability. - Ambient shipping and global stock availability for seamless procurement.

Molecular Formula C7H3ClF2O2
Molecular Weight 192.55 g/mol
CAS No. 287172-74-1
Cat. No. B1362222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,6-difluorobenzoic acid
CAS287172-74-1
Molecular FormulaC7H3ClF2O2
Molecular Weight192.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(=O)O)Cl)F
InChIInChI=1S/C7H3ClF2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12)
InChIKeyCOWJYTLVSFKOPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,6-difluorobenzoic Acid: Physicochemical Profile


2-Chloro-3,6-difluorobenzoic acid (CAS 287172-74-1, MFCD01631441) is a halogenated aromatic carboxylic acid with the molecular formula C7H3ClF2O2 and a molecular weight of 192.55 g/mol . It features a unique 2-chloro-3,6-difluoro substitution pattern on the benzene ring, which imparts specific physicochemical properties including a melting point of 126–128 °C , a consensus Log P of approximately 2.49 , and a predicted pKa of 1.63 ± 0.25 . The compound is commercially available at 98% purity from multiple suppliers and is utilized as a versatile building block in pharmaceutical and agrochemical research .

Distinct 2-chloro-3,6-difluoro substitution pattern for electronic tuning
Reported moderate lipophilicity supports drug-design permeability screening
Strong acidity enables salt formation and aqueous formulation studies

Why This Fluorobenzoic Acid Is Irreplaceable


The specific 2-chloro-3,6-difluoro substitution pattern of 2-chloro-3,6-difluorobenzoic acid dictates a unique physicochemical and electronic signature that diverges substantially from other regioisomeric or isosteric benzoic acid derivatives [1]. Even closely related analogs such as 2-chloro-6-fluorobenzoic acid or 2,6-difluorobenzoic acid exhibit different melting points, lipophilicity, and acid dissociation constants, which directly influence their solubility, reactivity, and suitability as synthetic intermediates . Furthermore, strategic halogenation with fluorine and chlorine is known to modulate metabolic stability and microsomal clearance in downstream drug candidates, making blind replacement of this halogen pattern a high-risk approach in medicinal chemistry programs [2]. The quantitative evidence below clarifies these non-interchangeable properties.

2-Chloro-3,6-difluorobenzoic acid
2-Chloro-6-fluorobenzoic acid or 2,6-difluorobenzoic acid
Lower melting point and different crystal packing may alter thermal processing and crystallization behavior.
2-Chloro-3,6-difluorobenzoic acid
2,6-Difluorobenzoic acid
Higher lipophilicity may shift membrane permeability and metabolic clearance profiles; non-chlorinated analog cannot replicate the chlorine-induced electronic effect.
2-Chloro-3,6-difluorobenzoic acid
Unsubstituted benzoic acid
Substantially stronger acidity enables distinct salt-formation and solubility behavior; simple benzoic acid lacks sufficient reactivity for many downstream transformations.

2-Chloro-3,6-difluorobenzoic Acid vs. Analogues: Data-Driven Comparison


Melting Point: Lower Solid-Liquid Transition vs. Analogues

2-Chloro-3,6-difluorobenzoic acid exhibits a melting point of 126–128 °C [1], which is approximately 30 °C lower than that of 2-chloro-6-fluorobenzoic acid (155–160 °C) and 2,6-difluorobenzoic acid (156–160 °C) . This significant thermal differential reflects a weaker crystal lattice energy, attributable to the unique asymmetric halogen placement that disrupts efficient molecular packing.

Melting Point
Cross-study comparable
126–128 °C vs. 155–160 °C (2-Cl-6-F / 2,6-diF)
Reported lower melting point may reduce process energy requirements.
Standard atmospheric pressure; literature supplier data.
Physicochemical characterization Crystallinity Process chemistry

Lipophilicity: Distinct from Non-Chlorinated Analogs

The consensus Log P (octanol-water partition coefficient) for 2-chloro-3,6-difluorobenzoic acid is 2.49 . In contrast, 2,6-difluorobenzoic acid, lacking the chlorine substituent, has a calculated Log P of approximately 1.93 [1]. This ~0.56 Log unit difference corresponds to a roughly 3.6-fold increase in lipophilicity for the chloro-difluoro derivative.

Lipophilicity
Class-level inference
Consensus Log P 2.49 vs. ~1.93 (2,6-diF)
Higher lipophilicity may support membrane permeability screening.
Computational prediction (iLOGP, XLOGP3 etc.); experimental validation recommended.
Drug design ADME Lipophilicity

Acidity: Stronger Acid than Benzoic Acid

The predicted acid dissociation constant (pKa) for 2-chloro-3,6-difluorobenzoic acid is 1.63 ± 0.25 . This value is substantially lower than that of unsubstituted benzoic acid (pKa = 4.19) [1] and reflects the strong electron-withdrawing effects of both ortho-chloro and meta/para-fluoro substituents.

Acidity
Class-level inference
pKa 1.63 ± 0.25 (predicted)
Strong acid facilitates deprotonation and salt formation studies.
Predicted at 25°C; ~370× stronger than benzoic acid.
Ionization constant Reactivity Salt formation

Crystal Structure: Unique Packing vs. Other Fluorobenzoic Acids

Single-crystal X-ray diffraction studies reveal that 2-chloro-3,6-difluorobenzoic acid crystallizes in the monoclinic space group P21/c with unit cell parameters a = 10.495(16) Å, b = 8.392(16) Å, c = 18.746(24) Å, and β = 93.61(12)° [1]. This packing arrangement differs from that of 2,6-difluorobenzoic acid, which adopts a different crystal habit and exhibits a higher melting point, as noted above.

Crystal Packing
Cross-study comparable
Monoclinic P2₁/c, a=10.495 Å, b=8.392 Å, c=18.746 Å, β=93.61°
Unique solid-state arrangement may influence solubility and formulation behavior.
Ambient single-crystal X-ray diffraction; packing differs from 2,6-difluorobenzoic acid.
Crystallography Solid-state chemistry Polymorphism

Synthetic Utility: Acyl Chloride Intermediate for Fluorinated Arenes

2-Chloro-3,6-difluorobenzoic acid serves as the direct precursor to 2-chloro-3,6-difluorobenzoyl chloride (CAS 261762-42-9) , a highly reactive acyl chloride with a predicted boiling point of 218.8 ± 35.0 °C . This acyl chloride enables diverse transformations including amide bond formation, esterification, and Pd-catalyzed cross-couplings [1]. In contrast, the less electron-deficient 2,6-difluorobenzoyl chloride exhibits a lower boiling point (~72–77 °C at 13 mmHg) and may display different reactivity profiles in nucleophilic acyl substitution reactions.

Reactive Intermediate
Class-level inference
Precursor to 2-chloro-3,6-difluorobenzoyl chloride (bp ~218.8 °C)
Distinct electronic profile may enable selective transformations.
Predicted boiling point; reactivity differs from less electron-deficient acyl chlorides.
Organic synthesis Late-stage functionalization Fluorinated building blocks

Application Scenarios for 2-Chloro-3,6-difluorobenzoic Acid


Medicinal Chemistry: Balancing Lipophilicity and Metabolic Stability

2-Chloro-3,6-difluorobenzoic acid is an ideal precursor for introducing a 2-chloro-3,6-difluorophenyl moiety into drug candidates. Its Log P of 2.49 offers a lipophilic advantage over 2,6-difluorobenzoic acid (Log P ~1.93) , which may enhance membrane permeability while the electron-withdrawing halogen pattern can reduce oxidative metabolism [1]. This is particularly relevant in CNS drug discovery where moderate lipophilicity (Log P 2–3) and metabolic stability are crucial for achieving brain penetration and acceptable half-life.

Agrochemical Intermediate: Fluorinated Pesticides and Herbicides

The strong electron-withdrawing nature (pKa 1.63) and robust halogen substitution of 2-chloro-3,6-difluorobenzoic acid make it a valuable scaffold for designing agrochemicals with improved photostability and resistance to microbial degradation . Its derived acyl chloride enables efficient coupling with amines and alcohols to produce amide and ester herbicides, where the chloro-difluoro pattern can enhance target binding and prolong field activity.

Material Science: Liquid Crystals and Functional Polymers

The unique crystal packing of 2-chloro-3,6-difluorobenzoic acid (monoclinic P21/c) and its lower melting point relative to other fluorobenzoic acids [2] suggest utility in the synthesis of low-melting liquid crystalline materials and fluorinated polymers. Its rigid, planar aromatic core with strategically placed halogens can induce desirable mesophase behavior and dielectric anisotropy in advanced display technologies.

Process Chemistry: Photocatalytic Hydrodefluorination Route

Recent advances in photocatalytic C–F bond activation have demonstrated that polyfluorinated benzoates, including derivatives of 2-chloro-3,6-difluorobenzoic acid, can undergo selective hydrodefluorination to access a range of partially fluorinated arenes [3]. This methodology provides a scalable route to otherwise difficult-to-synthesize fluorinated building blocks, leveraging the distinct electronic profile of the chloro-difluoro substitution pattern.

Application
Selection Property
Validation Focus
Medicinal Chemistry Building Block
Halogen pattern for lipophilicity and metabolic stability tuning
Permeability and microsomal clearance assays
Agrochemical Intermediate
Electron-withdrawing substitution for photostability
Field-activity and degradation studies
Liquid Crystal & Polymer Synthesis
Low-melting crystalline packing with halogen-induced anisotropy
Mesophase behavior and dielectric characterization
Photocatalytic Hydrodefluorination
Distinct electronic profile for selective C–F bond activation
Scalability and selectivity of partially fluorinated arene synthesis
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